molecular formula C17H15BrN2O B2379378 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-43-7

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2379378
CAS No.: 852136-43-7
M. Wt: 343.224
InChI Key: HJCUIGLUMJDYSC-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom attached to a benzamide moiety, which is further linked to an indole ring system through a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-bromoindole: A simpler indole derivative with a bromine atom at the 5-position.

    N-benzylindole: An indole derivative with a benzyl group attached to the nitrogen atom.

Uniqueness

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which combines the biological activity of the indole ring with the reactivity of the bromine atom and the benzamide moiety. This combination allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUIGLUMJDYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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